Non-Peptidyl Chemical Scaffold Versus Peptide-Based Inhibitors: Class-Level Differentiation in Translational Potential
DC07090 is a non-peptidyl small molecule inhibitor, whereas the most extensively characterized EV71 3Cpro inhibitors (e.g., rupintrivir/AG7088 and its analogs) are peptide-based or peptidomimetic compounds. The peptide-based inhibitor rupintrivir failed Phase II clinical trials as a human rhinovirus 3Cpro inhibitor due to unfavorable bioavailability and limited efficacy [1][2]. Although peptidomimetics can achieve submicromolar EC50 values (18–20 nM) against EV71 in vitro, their peptide bonds render them susceptible to protease digestion, creating a fundamental barrier to in vivo translation [1][3]. Non-peptidyl inhibitors are explicitly developed to circumvent these bioavailability difficulties [1]. The original discovery study states that DC07090 'represents a new non-peptidyl small molecule inhibitor for further development of antiviral therapy' precisely because it addresses the limitations inherent to peptidic scaffolds [1].
| Evidence Dimension | Chemical scaffold class and translational potential |
|---|---|
| Target Compound Data | Non-peptidyl small molecule scaffold |
| Comparator Or Baseline | Peptide-based/peptidomimetic EV71 3Cpro inhibitors (e.g., rupintrivir, AG7088) |
| Quantified Difference | Peptidomimetics achieve submicromolar EC50 (18–20 nM) in vitro but rupintrivir failed Phase II clinical trials; non-peptidyl inhibitors are designed to circumvent bioavailability limitations |
| Conditions | Class-level comparison based on literature analysis of EV71 3Cpro inhibitor chemical classes |
Why This Matters
This class-level differentiation is critical for procurement decisions when the research objective involves progression toward in vivo studies or translational applications where peptide-based scaffolds have demonstrated systematic failure.
- [1] Ma GH, Ye Y, Zhang D, Xu X, Si P, Peng JL, Xiao YL, Cao RY, Yin YL, Chen J, Zhao LX, Zhou Y, Zhong W, Liu H, Luo XM, Chen LL, Shen X. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening. Eur J Med Chem. 2016;124:981-991. View Source
- [2] Patick AK, Brothers MA, Maldonado F, Binford S, Maldonado O, Fuhrman S, Petersen A, Smithgall M, Zalman LS, Meador JW, Matthews DA. In vitro antiviral activity and single-dose pharmacokinetics in humans of a novel, orally bioavailable inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2005;49(6):2267-2275. View Source
- [3] Zhang L, Huang G, Cai Q, Zhao C, Tang L, Ren H, Li P, Li N, Huang J, Chen X, Guan Y, You H, Chen S, Li J, Lin T. Fragment-wise design of inhibitors to 3C proteinase from enterovirus 71. Biochim Biophys Acta. 2016;1860(6):1299-1307. View Source
